PET-cGMP vs. cGMP: Quantifying Differential Activation Potency on PKG Iβ and PKG II
PET-cGMP demonstrates significantly enhanced selectivity for PKG Iβ over PKG II compared to the endogenous ligand cGMP. While both compounds are agonists, PET-cGMP's selectivity window is markedly wider. PET-cGMP has an EC50 of 3.8 nM for PKG Iβ and 193 nM for PKG II, resulting in a ~51-fold selectivity for PKG Iβ . In contrast, endogenous cGMP exhibits EC50 values of 163 ± 6 nM for PKG Iβ and 212 ± 20 nM for PKG II, which is only ~1.3-fold selectivity [1]. This represents a 39-fold improvement in isozyme discrimination.
| Evidence Dimension | Fold-selectivity for PKG Iβ over PKG II (EC50 Ratio) |
|---|---|
| Target Compound Data | EC50(PKG II) / EC50(PKG Iβ) = 193 nM / 3.8 nM = 50.8-fold selectivity |
| Comparator Or Baseline | EC50(PKG II) / EC50(PKG Iβ) = 212 nM / 163 nM = 1.3-fold selectivity |
| Quantified Difference | 39-fold improvement in isozyme selectivity |
| Conditions | Kinase activity assays using recombinant PKG Iβ and PKG II proteins. |
Why This Matters
This improvement is critical for researchers to unambiguously link a physiological or cellular response to the PKG I pathway without the confounding background of PKG II activation.
- [1] Huang, G. Y., et al. (2017). Structural Basis of Analog Specificity in PKG I and II. *Journal of Biological Chemistry*, 292(37), 15316-15328. View Source
